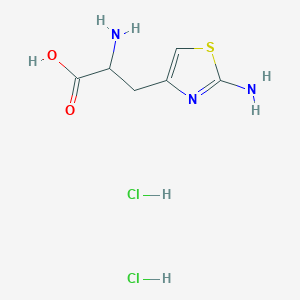

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride

Description

Introduction

Research Context and Academic Significance

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride belongs to a class of non-proteinogenic amino acids incorporating a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen. Its dual functionalization (amino groups at both the thiazole C2 and propanoic acid C2 positions) distinguishes it from simpler thiazole-amino acid hybrids like thiazolylalanine. The compound’s academic significance lies in its potential to model conformational dynamics in bioactive peptides, serve as a synthon for complex heterocycles, and bridge gaps between amino acid biochemistry and synthetic organic chemistry.

Historical Development of Thiazole-Based Amino Acids

Early Research Developments

Thiazole’s discovery in 1883 by Hantzsch and Weber laid the foundation for studying its derivatives. The isolation of thiamine (vitamin B~1~) in 1926 marked the first recognition of thiazole’s biological role. Early synthetic efforts focused on benzothiazoles for dye applications, but the 1970s saw increased interest in thiazole-amino acid conjugates after their identification in thiopeptide antibiotics like thiostrepton.

Evolution of Academic Interest

The 1990s brought crystallographic evidence of thiazole-amino acids in cyanobactins and patellamides, revealing their β-sheet-stabilizing conformations. Concurrently, advances in solid-phase peptide synthesis enabled systematic studies of thiazole’s electronic effects on peptide backbones. By the 2010s, computational analyses using density functional theory (DFT) clarified the role of sulfur in stabilizing unique conformations like the β2-structure.

Convergence of Thiazole and Amino Acid Chemistry

This convergence accelerated with the development of regioselective thiazole-forming reactions, such as the Hantzsch thiazole synthesis modified for amino acid substrates. The dihydrochloride salt form emerged as a stable crystalline derivative for X-ray studies, facilitating structural comparisons with natural thiazole peptides.

Theoretical Importance of Dual-Functionalized Thiazole Derivatives

Position Within Amino Acid Research

As a non-canonical amino acid, this compound expands the toolbox for designing peptidomimetics. Its thiazole ring introduces rigidity compared to flexible side chains in proteinogenic amino acids, while the dual amino groups enable diverse hydrogen-bonding networks.

Significance in Heterocyclic Chemistry

The thiazole moiety exhibits aromaticity (6π electrons) with a dipole moment of 1.60 D, influencing its reactivity. Key features include:

| Property | Thiazole Ring | Benzene Ring |

|---|---|---|

| Aromaticity Index | Moderate (HOMA: 0.78) | High (HOMA: 0.98) |

| Electrophilic Sites | C5 > C4 > C2 | Ortho/para positions |

| Hydrogen Bond Capacity | N1 acceptor, S donor | Limited |

This electronic profile enables unique reactivity patterns, such as preferential electrophilic substitution at C5 and participation in metal coordination.

Paradigmatic Value in Chemical Research

The compound serves as a model for studying:

Research Questions and Theoretical Frameworks

Current Research Paradigms

- Conformational Analysis : DFT studies predict a β2 conformation (ϕ ≈ −160°, ψ ≈ 8°) stabilized by N–H⋯N~Tzl~ hydrogen bonds. Experimental validation via X-ray crystallography remains pending for this specific dihydrochloride salt.

- Synthetic Methodology : Challenges persist in achieving enantiopure synthesis without racemization at the α-amino center.

- Electronic Modulation : The impact of protonation states (dihydrochloride vs. free base) on thiazole ring aromaticity is underexplored.

Unresolved Academic Questions

- Does the C2-amino group on the thiazole participate in intramolecular hydrogen bonding, or is it solely a site for functionalization?

- How does the dihydrochloride salt’s ionic character influence solubility profiles in non-polar solvents?

- What catalytic systems could enable direct incorporation of this amino acid into ribosomal peptide synthesis?

Theoretical Challenges in Analysis

- Spectroscopic Differentiation : Overlapping ^1^H NMR signals for thiazole H4/H5 protons and amino protons complicate structural assignment.

- Computational Modeling : Accurate simulation of the sulfur atom’s polarizability requires advanced DFT functionals (e.g., ωB97X-D3).

- Crystallographic Disorder : The flexible propanoic acid chain and multiple protonation sites may hinder crystal structure determination.

Properties

IUPAC Name |

2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.2ClH/c7-4(5(10)11)1-3-2-12-6(8)9-3;;/h2,4H,1,7H2,(H2,8,9)(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDIHUVFDJIPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77935-16-1 | |

| Record name | 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride typically involves the reaction of thiazole derivatives with amino acids. One common method includes the esterification of thiazole with methanol, followed by reaction with hydrazine monohydrate . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The thiazole ring allows for substitution reactions, where different functional groups can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to exert anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual amino substituents: one on the thiazole ring and another on the β-carbon of the propanoic acid backbone. Below is a comparison with structurally related compounds:

Key Observations :

- This may enhance solubility but could also introduce hygroscopicity .

- Salt Form: Dihydrochloride salts (target and ) generally exhibit higher aqueous solubility than monohydrochlorides (), though stability under varying pH conditions requires further study .

Physicochemical and Crystallographic Properties

- Crystal Packing: highlights that thiazole derivatives often form hydrogen-bonded networks (e.g., N—H···N and C—H···O interactions). The target compound’s dual amino groups likely promote similar dimeric or layered crystal structures, influencing melting points and stability .

- Molecular Weight: The inferred molecular weight (~279.1 g/mol) is higher than ’s analog (208.66 g/mol), primarily due to the additional amino group and dihydrochloride form. This could affect diffusion rates in biological systems .

Q & A

Q. How can researchers optimize the synthesis of 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and subsequent coupling with amino acid derivatives. For example, refluxing thiazole intermediates (e.g., 2-aminothiazole derivatives) with amino acid precursors in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound. Purification via recrystallization from methanol or ethanol is recommended to isolate the dihydrochloride salt . Key parameters to optimize include reaction time (4–6 hours), temperature (80–100°C), and stoichiometry of reagents.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the thiazole ring structure and amino acid backbone .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid O–H stretch at ~2500–3300 cm⁻¹ and thiazole C–N vibrations at ~1500 cm⁻¹) .

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and stereochemistry .

Q. How can solubility and stability be assessed for this compound in aqueous buffers?

- Methodological Answer : Conduct solubility tests in phosphate-buffered saline (PBS) at pH 7.4 and simulate physiological conditions. Use dynamic light scattering (DLS) to monitor aggregation. For stability, perform accelerated degradation studies under varying temperatures (4°C, 25°C, 37°C) and pH levels (2–9) over 48–72 hours. Analyze degradation products via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-containing amino acid derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

Q. How to design experiments to study the compound’s interaction with biological membranes?

Q. What computational approaches predict the compound’s reactivity in catalytic or enzymatic systems?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Use QM/MM (quantum mechanics/molecular mechanics) hybrid models to simulate enzyme-substrate interactions, focusing on the thiazole ring’s electron-deficient regions .

Handling Complex Scenarios

Q. How to address inconsistencies in spectroscopic data during structural elucidation?

Q. What are the best practices for ensuring batch-to-batch reproducibility?

- Methodological Answer : Implement strict quality control (QC) protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.